molecular formula C20H23NO4 B5344085 (3R*,4R*)-4-(hydroxymethyl)-1-[(2'-methoxy-4-biphenylyl)carbonyl]-3-piperidinol

(3R*,4R*)-4-(hydroxymethyl)-1-[(2'-methoxy-4-biphenylyl)carbonyl]-3-piperidinol

Cat. No. B5344085
M. Wt: 341.4 g/mol
InChI Key: VZNNCPXIIGCYEC-AEFFLSMTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R*,4R*)-4-(hydroxymethyl)-1-[(2'-methoxy-4-biphenylyl)carbonyl]-3-piperidinol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as a biphenyl piperidine derivative and has been synthesized in recent years using different methods.

Mechanism of Action

The mechanism of action of (3R*,4R*)-4-(hydroxymethyl)-1-[(2'-methoxy-4-biphenylyl)carbonyl]-3-piperidinol is not fully understood. However, studies have suggested that the compound may exert its pharmacological effects by modulating various signaling pathways in the body. It has been reported to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. It has also been shown to modulate the expression of various genes involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects:
Studies have reported that this compound has several biochemical and physiological effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. It has also been reported to induce apoptosis in cancer cells and inhibit tumor growth in animal models. In addition, the compound has been shown to protect neurons from oxidative stress and prevent neurodegeneration.

Advantages and Limitations for Lab Experiments

(3R*,4R*)-4-(hydroxymethyl)-1-[(2'-methoxy-4-biphenylyl)carbonyl]-3-piperidinol has several advantages and limitations for lab experiments. One of the main advantages is that it has shown potential therapeutic effects in various disease models, making it a promising drug candidate. Another advantage is that it has been synthesized using different methods, allowing researchers to choose the most suitable method for their experiments. However, one of the limitations is that the mechanism of action of the compound is not fully understood, making it difficult to optimize its therapeutic potential. Another limitation is that the compound has not been extensively studied for its toxicity and safety profile.

Future Directions

There are several future directions for the research of (3R*,4R*)-4-(hydroxymethyl)-1-[(2'-methoxy-4-biphenylyl)carbonyl]-3-piperidinol. One of the future directions is to further investigate the mechanism of action of the compound to optimize its therapeutic potential. Another direction is to study the safety and toxicity profile of the compound to determine its suitability for clinical trials. Additionally, researchers can explore the use of the compound in combination with other drugs for enhanced therapeutic effects. Finally, further studies can be conducted to investigate the potential applications of this compound in other scientific research fields.
In conclusion, this compound is a promising chemical compound that has shown potential applications in various scientific research fields. The compound has been synthesized using different methods and has been reported to have anti-inflammatory, anti-tumor, and neuroprotective activities. While the mechanism of action of the compound is not fully understood, it has shown promising therapeutic effects in various disease models. Future research can further investigate the potential of this compound in various scientific research fields.

Synthesis Methods

The synthesis of (3R*,4R*)-4-(hydroxymethyl)-1-[(2'-methoxy-4-biphenylyl)carbonyl]-3-piperidinol has been achieved using different methods. One of the most common methods is the reaction of 2'-methoxy-4-biphenylcarboxaldehyde with (R,R)-tartaric acid and piperidine in the presence of a catalyst. The reaction results in the formation of this compound. This method has been reported to have a high yield and purity of the final product.

Scientific Research Applications

(3R*,4R*)-4-(hydroxymethyl)-1-[(2'-methoxy-4-biphenylyl)carbonyl]-3-piperidinol has shown potential applications in various scientific research fields. One of the main applications is in the field of medicinal chemistry, where it has been studied for its potential as a drug candidate. The compound has been reported to have anti-inflammatory, anti-tumor, and anti-cancer activities. It has also been studied for its potential as a neuroprotective agent and for the treatment of neurodegenerative diseases.

properties

IUPAC Name

[(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]-[4-(2-methoxyphenyl)phenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-25-19-5-3-2-4-17(19)14-6-8-15(9-7-14)20(24)21-11-10-16(13-22)18(23)12-21/h2-9,16,18,22-23H,10-13H2,1H3/t16-,18+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZNNCPXIIGCYEC-AEFFLSMTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC=C(C=C2)C(=O)N3CCC(C(C3)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1C2=CC=C(C=C2)C(=O)N3CC[C@@H]([C@H](C3)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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